1,10-癸基二膦酸

描述

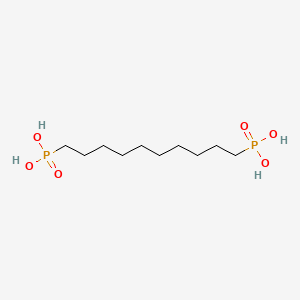

1,10-Decyldiphosphonic acid, also known as 1,10-Decanediphosphonic acid or Decyl-1,10-diphosphonic acid, is a chemical compound with the empirical formula C10H24O6P2 . It has a molecular weight of 302.24 .

Synthesis Analysis

This compound is used in the modification of oxide surfaces and also in the synthesis of nanotube templates .Molecular Structure Analysis

The SMILES string of 1,10-Decyldiphosphonic acid isOP(O)(=O)CCCCCCCCCCP(O)(O)=O . The InChI is 1S/C10H24O6P2/c11-17(12,13)9-7-5-3-1-2-4-6-8-10-18(14,15)16/h1-10H2,(H2,11,12,13)(H2,14,15,16) . Physical And Chemical Properties Analysis

1,10-Decyldiphosphonic acid is a solid substance with a melting point of 198-203 °C .科学研究应用

多层膜发展

1,10-癸基二膦酸已被用于在硅和金基底上开发多层膜。这种应用在材料科学中具有重要意义,用于创建功能性涂层和表面。该过程涉及共价连接或磷酸锚定剂的吸附,然后暴露于水合氧化锆和1,10-癸基二膦酸溶液。通过椭圆测量、XPS和电化学测量对所得多层膜进行表征,表明它们在基底上的连续有效覆盖(Lee et al., 1988)。

振动光谱研究

对1-癸基膦酸及其衍生物的研究揭示了它们的结构和振动特性。这些研究对于理解这些化合物在各种应用中的性质至关重要,包括材料科学和化学。研究涉及红外光谱和拉曼光谱,展示了这些化合物中烷烃链的反式构象(Boczula et al., 2012)。

混合分子中的超分子序

将类似四十四烷基膦酸(TPA)的两性分子与1,10-癸基二膦酸(DdPA)等二膦酸分子结合,会导致长程有序结构的形成。这一发现对于开发新技术和应用至关重要,其中自组装分子展现出关键功能。研究显示了有望有目的地构建结构,用于化学和生物研究的涂层以及有机电子应用(Machado et al., 2021)。

合成和在聚合物科学中的应用

1,10-癸基二膦酸已被合成并用于开发新的依替膦酸脂肪酸衍生物。这些研究在聚合物科学领域具有重要意义,有助于理解和开发具有特定性质的新材料。研究提供了关于这些化合物的溶解性和反应性的见解,这对它们在各个行业的应用至关重要(Turhanen & Vepsäläinen, 2005)。

光聚合和粘接性能

已对1,10-癸基二膦酸衍生物进行了光聚合行为和粘接性能的研究。这些研究对于开发自酸蚀粘接剂和其他基于聚合物的应用至关重要。该领域的研究有助于推动材料科学的进步,特别是在不同材料之间建立强大粘合的方面(Tauscher et al., 2016)。

表面功能化

使用1-癸基膦酸等化合物对纳米颗粒进行表面功能化的研究展示了该化合物在纳米技术中的应用。这涉及修改二氧化钛纳米颗粒,导致稳定、透明的分散体系的形成。功能化纳米颗粒用于创建具有增强性能的纳米复合材料,如增加折射率,展示了1,10-癸基二膦酸在先进材料设计中的潜力(Ruiterkamp et al., 2011)。

安全和危害

The compound is classified under GHS07. It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

未来方向

作用机制

Target of Action

1,10-Decyldiphosphonic acid is primarily used in the modification of oxide surfaces . It plays a crucial role in the synthesis of nanotube templates . The compound’s primary targets are the oxide surfaces that it modifies.

Mode of Action

The compound interacts with oxide surfaces, leading to their modification . This interaction results in changes to the surface properties of the oxides, enabling them to serve as templates for the synthesis of nanotubes .

Biochemical Pathways

Its role in the synthesis of nanotube templates suggests that it may influence pathways related to material synthesis and surface modification .

Result of Action

The primary result of 1,10-Decyldiphosphonic acid’s action is the modification of oxide surfaces . This modification enables these surfaces to serve as templates for the synthesis of nanotubes . The molecular and cellular effects of this compound’s action are more relevant in the context of material science and nanotechnology than in biological systems.

属性

IUPAC Name |

10-phosphonodecylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24O6P2/c11-17(12,13)9-7-5-3-1-2-4-6-8-10-18(14,15)16/h1-10H2,(H2,11,12,13)(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQDAYSTSMCOCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCP(=O)(O)O)CCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20556271 | |

| Record name | Decane-1,10-diylbis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,10-Decyldiphosphonic acid | |

CAS RN |

5943-21-5 | |

| Record name | Decane-1,10-diylbis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,10-Decyldiphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1,10-Decyldiphosphonic acid interact with surfaces and what kind of structures can it form?

A1: 1,10-Decyldiphosphonic acid exhibits strong affinity for metal oxide surfaces. [] This interaction leads to the formation of self-assembled monolayers (SAMs) on the surface. [] While the research doesn't delve into specific interaction mechanisms, it highlights the successful functionalization of aluminum oxide-coated nanopores with 1,10-Decyldiphosphonic acid SAMs. [] Furthermore, when combined with an amphiphilic molecule like tetradecylphosphonic acid, 1,10-Decyldiphosphonic acid can self-assemble into periodic structures with long-range order. These structures, consisting of three and five molecules of each compound, were observed using synchrotron X-ray diffraction. [] The specific arrangement and symmetry of these structures depend on the ratio of the two molecules used. []

Q2: What are the potential applications of 1,10-Decyldiphosphonic acid based on its self-assembly properties?

A2: The ability of 1,10-Decyldiphosphonic acid to form SAMs on metal oxide surfaces makes it a promising candidate for modifying nanopore properties. [] This modification can be used to control the interaction of biomolecules with the nanopore, opening possibilities for sensing applications. [] The formation of periodic structures with amphiphilic molecules also suggests potential applications in coatings for chemical and biological studies, as well as in engineering layers for organic electronics. [] This is because the controlled arrangement of molecules in these structures can lead to unique surface and bulk properties. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。